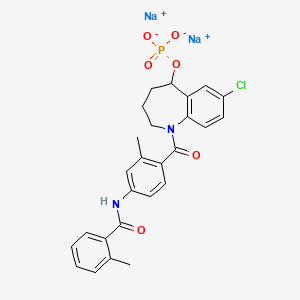

Tolvaptan phosphate sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tolvaptan phosphate sodium is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema and is converted into the active drug tolvaptan in the human body following administration . Tolvaptan is a selective vasopressin V2-receptor antagonist that helps in managing conditions like hyponatremia associated with heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tolvaptan phosphate sodium involves several steps. Initially, the nitro group of an intermediate compound is reduced to form an aniline derivative. This is then condensed with 2-methylbenzoyl chloride to produce a diamide . The final step involves the phosphorylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the phosphorylation step. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolvaptan phosphate sodium undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

Reduction: The nitro group in the intermediate compound is reduced to an aniline derivative during synthesis.

Substitution: The condensation reaction with 2-methylbenzoyl chloride is a substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Acid chlorides like 2-methylbenzoyl chloride in the presence of a base.

Major Products

The major product formed from these reactions is this compound, which is then converted into the active drug tolvaptan in the body .

Scientific Research Applications

Tolvaptan phosphate sodium has several scientific research applications:

Mechanism of Action

Tolvaptan phosphate sodium acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors, tolvaptan prevents the insertion of aquaporins into the walls, thus inhibiting water reabsorption. This action results in increased urine volume, decreased urine osmolality, and increased electrolyte-free water clearance, ultimately reducing intravascular volume and increasing serum sodium levels .

Comparison with Similar Compounds

Similar Compounds

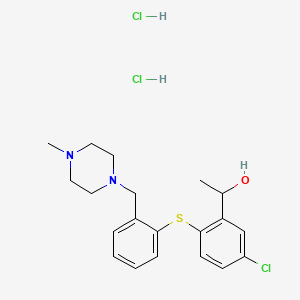

Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

Lixivaptan: Similar to tolvaptan, used for treating polycystic kidney disease.

Mozavaptan: Used for the treatment of hyponatremia and heart failure.

Uniqueness

Tolvaptan phosphate sodium is unique due to its formulation as a prodrug for intravenous administration, making it suitable for patients who have difficulty with oral intake. Its selective action on V2 receptors and its ability to increase serum sodium levels without significant electrolyte loss make it a valuable therapeutic agent .

Properties

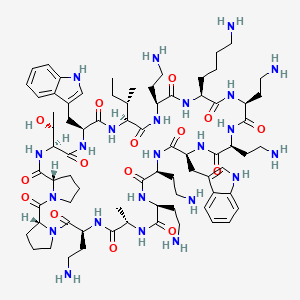

CAS No. |

942619-79-6 |

|---|---|

Molecular Formula |

C26H24ClN2Na2O6P |

Molecular Weight |

572.9 g/mol |

IUPAC Name |

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |

InChI |

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |

InChI Key |

IHNKFKPPZJVMMZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)